3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
3-((4-Chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core. Key structural attributes include:
- A 3-methoxypropyl chain at the 1-position, which may enhance solubility due to the methoxy group’s polarity.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-28-12-4-11-25-19(22)18(29(26,27)14-9-7-13(21)8-10-14)17-20(25)24-16-6-3-2-5-15(16)23-17/h2-3,5-10H,4,11-12,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMVDZYXMRSVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, enzyme inhibition, and molecular interactions.
The molecular formula of the compound is , with a molecular weight of approximately 401 g/mol. The structure features a pyrroloquinoxaline core, which is known for its diverse biological activities.
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study synthesized various derivatives and tested them against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
| Pseudomonas aeruginosa | Weak |
The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .
2. Enzyme Inhibition
The compound was evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Known for its role in neurotransmission, AChE inhibition is crucial in treating neurodegenerative diseases.
- Urease : Inhibition of urease has implications for treating infections caused by urease-producing bacteria.
The synthesized derivatives showed strong inhibitory activity against both enzymes, with some compounds exhibiting IC50 values as low as μM for AChE, showcasing their potential therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of the compound with target proteins. The results indicated favorable binding interactions with amino acids in the active sites of both AChE and urease. These studies help elucidate the mechanisms by which the compound exerts its biological effects .
Case Studies and Comparative Analysis
Several studies have compared the biological activities of pyrroloquinoxaline derivatives. For instance, tetrazolo[1,5-a]quinoxaline derivatives were reported to exhibit dual activity as anticancer and antimicrobial agents, with significant inhibitory effects on tumor cell lines . This suggests that modifications to the quinoxaline structure can lead to enhanced biological activities.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to five structurally related pyrroloquinoxaline derivatives (Table 1), highlighting key differences in substituents and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Sulfonyl Group Modifications
- Chlorine (Target Compound) : The 4-chlorophenylsulfonyl group increases lipophilicity and steric bulk compared to fluorine (CAY10602) or methoxy () substituents . Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets.
- Methoxy () : Enhances aqueous solubility, making it favorable for oral bioavailability .
Alkyl Chain Variations
- 3-Methoxypropyl (Target Compound) : The methoxy group introduces polarity, balancing lipophilicity and solubility.
- Phenylpropyl () : Aromatic chains increase rigidity and may favor π-π stacking interactions .
- Oxolane Methyl () : The oxygen-rich oxolane (tetrahydrofuran) moiety improves solubility but reduces membrane permeability .
Molecular Weight and Drug-Likeness
- All analogs fall within 446–472 Da, adhering to Lipinski’s rule of five (molecular weight <500 Da). The target compound’s molecular weight is likely similar, ensuring favorable drug-likeness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
